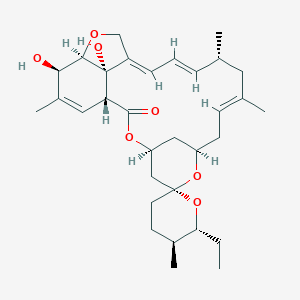

Milbemycin A4

Description

Milbemycin A4 has been reported in Streptomyces bingchenggensis, Streptomyces avermitilis, and Streptomyces milbemycinicus with data available.

Milbemectin is a mixture of milbemycin A3 and milbemycin A4 in a ratio of 3:7. It is an active acaricide produced from fermentation products of Streptomyces subspecies. It is highly active on various phytophagous mites that live on tea plants, pome fruits, stone fruits, citrus, watermelon, strawberry and egg plants. It is also an insecticide that is active against aphids, cutworms, leafrollers and thrips. It appears to stimulate the release of gamma-aminobutyric acid (GABA) which affects the chloride channels of the central nervous system.

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,28+,29+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZIAWLUULBIPN-LRBNAKOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052760 | |

| Record name | Milbemectin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51596-11-3 | |

| Record name | Milbemycin A4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51596-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milbemycin A4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051596113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milbemectin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MILBEMYCIN A4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BSH89E55Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Potent Acaricide: A Technical Guide to the Origin and Discovery of Milbemycin A4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemycin A4, a macrocyclic lactone with potent acaricidal and insecticidal properties, represents a significant milestone in the development of biopesticides. First isolated in the 1970s from the fermentation broth of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus, its discovery by Japanese scientists at Sankyo Co., Ltd. marked the beginning of a new class of broad-spectrum antiparasitic agents. This technical guide provides an in-depth exploration of the origin, discovery, and characterization of Milbemycin A4, detailing the experimental protocols, quantitative data, and biosynthetic pathways that have been elucidated through decades of research.

Discovery and Origin

The story of Milbemycin A4 begins with a screening program for novel insecticides.[1] Researchers at Sankyo in Japan isolated a new strain of Streptomyces, later identified as Streptomyces hygroscopicus subsp. aureolacrimosus, from a soil sample.[1][2] This microorganism was found to produce a family of closely related macrolide compounds with significant activity against mites and insects.[1] These compounds were collectively named "milbemycins."

Initial studies in 1980 by Takiguchi et al. described the fermentation of this strain and the isolation of thirteen distinct milbemycin analogues, including the prominent component, Milbemycin A4.[1] Subsequent research focused on elucidating the complex structures of these molecules and understanding their biological activity.

Fermentation and Production

Commercial production of Milbemycin A4 is achieved through submerged fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus.[1] Over the years, strain improvement through mutagenesis and genetic engineering has significantly increased fermentation yields.[3]

Experimental Protocol: Fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus

Seed Culture:

-

A loopful of spores from a slant culture of S. hygroscopicus subsp. aureolacrimosus is inoculated into a 250 mL flask containing 30 mL of seed medium.

-

The seed medium composition includes soluble starch, glucose, peptone, yeast extract, and inorganic salts to support initial growth. A patent from 2019 provides a representative fermentation medium containing peptone, sucrose, corn pulp, soybean cake powder, gluten powder, K2HPO4, FeSO4·7H2O, ZnSO4, CaCO3, CuSO4, and Na2MoO4.[3]

-

The flask is incubated on a rotary shaker at 28°C and 250 rpm for 2 days to generate a sufficient biomass for inoculation of the production fermenter.

Production Fermentation:

-

A 30-liter jar fermenter containing a production medium is inoculated with the seed culture. The production medium is formulated to enhance secondary metabolite production and typically contains a complex carbon source like glucose or starch, a nitrogen source such as peptone or yeast extract, and essential minerals.[1]

-

Fermentation is carried out at a controlled temperature (around 28°C) and pH, with continuous agitation and aeration to ensure optimal growth and milbemycin production.[1]

-

The fermentation process is monitored over several days, with milbemycin titers typically reaching their peak after 7 to 14 days.[3]

Isolation and Purification

The isolation of Milbemycin A4 from the complex fermentation broth involves a multi-step purification process designed to separate it from other milbemycin analogues and impurities.

Experimental Protocol: Isolation and Purification of Milbemycin A4

-

Cell Separation: The fermentation broth is filtered to separate the mycelial cake from the culture filtrate. The majority of milbemycins are intracellular.

-

Extraction: The mycelial cake is extracted with an organic solvent such as methanol or acetone to liberate the milbemycins.[4]

-

Solvent Partitioning: The crude extract is concentrated, and a liquid-liquid extraction is performed using a non-polar solvent like n-hexane to separate the lipophilic milbemycins from more polar impurities.[4]

-

Chromatographic Purification: The hexane extract is subjected to a series of chromatographic steps to isolate and purify Milbemycin A4.

-

Silica Gel Chromatography: The initial separation is often performed on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate.[1]

-

Alumina Chromatography: Further purification can be achieved using alumina column chromatography.[1]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Milbemycin A4 is typically accomplished using reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.[5]

-

Structure Elucidation

The determination of the complex macrocyclic structure of Milbemycin A4 was a significant achievement, relying on a combination of spectroscopic techniques.

Physico-Chemical Properties of Milbemycin A4

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₆O₇ | [6] |

| Molecular Weight | 542.7 g/mol | [6] |

| Melting Point | 215 - 217 °C | [1] |

| UV λmax (in Methanol) | 244 nm | [1] |

| Optical Rotation | +166° (c 0.5, acetone) | [1] |

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of Milbemycin A4.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy provided information about the functional groups present in the molecule, such as hydroxyl, carbonyl (ester), and carbon-carbon double bonds.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive ¹H and ¹³C NMR studies, including 2D techniques like COSY and HMBC, were crucial for establishing the connectivity of the atoms and the stereochemistry of the molecule.[7][8] The complex ¹H NMR spectrum reveals characteristic signals for the olefinic protons, the protons adjacent to oxygen atoms, and the numerous methyl groups.[9] ¹³C NMR spectroscopy confirmed the presence of 32 carbon atoms and provided information about their chemical environment.[7][8]

Biological Activity

Milbemycin A4 exhibits potent biological activity against a wide range of parasitic mites and insects. Its mode of action involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates, leading to paralysis and death.[6]

Quantitative Bioactivity Data for Milbemycin A4

| Target Pest | Bioassay | Value | Reference |

| Tetranychus urticae (Two-spotted spider mite) | Acaricidal Activity (Mortality) | 100% at 1 ppm | [5] |

| Tetranychus urticae (Two-spotted spider mite) | Acaricidal Activity (Mortality) | 50% at 0.1 ppm | [5] |

| Panonychus citri (Citrus red mite) | LC50 | 1.3 ppm | [6] |

Biosynthesis

The biosynthesis of the complex Milbemycin A4 structure is governed by a large polyketide synthase (PKS) gene cluster within the Streptomyces genome.[10][11] The backbone is assembled from acetate and propionate precursor units, followed by a series of post-PKS modifications including cyclization and oxidation steps.[4][10]

Milbemycin A4 Biosynthetic Pathway

The biosynthetic pathway involves the sequential condensation of acyl-CoA precursors by a type I polyketide synthase. The starter unit for Milbemycin A4 is 2-methylbutyryl-CoA, derived from isoleucine, or propionyl-CoA. The extender units are primarily methylmalonyl-CoA and malonyl-CoA.[10] A series of tailoring enzymes, including cytochrome P450 monooxygenases, dehydrogenases, and a methyltransferase, are responsible for the final structural modifications.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. New milbemycins from Streptomyces hygroscopicus subsp. aureolacrimosus: fermantation, isolation and strucutre elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US10287545B2 - Streptomyces and method for producing milbemycin A3 using same - Google Patents [patents.google.com]

- 4. Bioconversion of milbemycin-related compounds: biosynthetic pathway of milbemycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 24a-Substituted Milbemycin A4 Derivatives and Their Acaricidal Activity against Tetranychus uvticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Milbemycin A4 [sitem.herts.ac.uk]

- 7. acgpubs.org [acgpubs.org]

- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of a pathway-specific activator of milbemycin biosynthesis and improved milbemycin production by its overexpression in Streptomyces bingchenggensis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Milbemycin A4 Production in Streptomyces hygroscopicus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the production of Milbemycin A4 from Streptomyces hygroscopicus. It covers the core aspects of biosynthesis, fermentation, extraction, purification, and the underlying regulatory mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and optimization of Milbemycin A4 production.

Introduction to Milbemycin A4 and Streptomyces hygroscopicus

Milbemycins are a class of 16-membered macrolide antibiotics with potent anthelmintic, insecticidal, and acaricidal activities. First isolated from Streptomyces hygroscopicus, these compounds, particularly Milbemycin A3 and A4, are of significant commercial interest in the agricultural and veterinary sectors due to their high efficacy and low toxicity to mammals. Streptomyces hygroscopicus is a Gram-positive, filamentous bacterium found in soil, renowned for its ability to produce a wide array of secondary metabolites. The production of Milbemycin A4 by this organism is a complex process involving a large polyketide synthase (PKS) gene cluster and is tightly regulated by a hierarchical network of signaling pathways.

Biosynthesis of Milbemycin A4

The biosynthesis of the milbemycin backbone is carried out by a type I modular polyketide synthase (PKS) system. The process begins with the selection of starter units, typically acetyl-CoA or propionyl-CoA, and their sequential condensation with extender units, primarily malonyl-CoA and methylmalonyl-CoA. The growing polyketide chain undergoes a series of modifications, including ketoreduction, dehydration, and enoylreduction, within the PKS modules. Following the assembly of the polyketide chain, it is released and undergoes further post-PKS modifications, such as cyclization and oxidation, to form the final Milbemycin A4 molecule.

Quantitative Data on Milbemycin A4 Production

The yield of Milbemycin A4 is highly dependent on the strain of Streptomyces hygroscopicus and the fermentation conditions employed. Genetic engineering and process optimization have led to significant improvements in production titers.

| Strain | Genetic Modification/Condition | Milbemycin A4 Titer (mg/L) | Reference |

| S. hygroscopicus SIPI-KF | Wild Type | Not specified, but used as a base for comparison | [1] |

| S. hygroscopicus SIPI-KF | Overexpression of milR2 | Increased by 12.6% and 34.4% at two time points | [1] |

| S. hygroscopicus SIPI-KF | ΔmilR2 mutant | Decreased by 36.9% and 39.7% at two time points | [1] |

| S. hygroscopicus HS7523 | Mutant from mutagenesis of S. milbemycinicus CGMCC No. 7677 | 1054 | [2] |

| S. bingchenggensis BC-109-6 | Wild Type | Part of a total milbemycin A3/A4 yield of 1326 ± 37 µg/ml | |

| S. bingchenggensis BCJ36 | ΔmilDΔnanLD | Part of a total milbemycin A3/A4 yield of 2312 ± 47 µg/ml | |

| S. bingchenggensis | Deletion of cyp41 | Increased from 2382.5 ± 55.7 to 2625.6 ± 64.5 (total A3/A4) | [3] |

| S. bingchenggensis | Deletion of cyp41 and overexpression of milE | Increased to 3646.9 ± 69.9 (total A3/A4) | [3] |

Experimental Protocols

Fermentation of Streptomyces hygroscopicus for Milbemycin A4 Production

This protocol outlines a typical batch fermentation process for the production of Milbemycin A4.

4.1.1. Media Composition

-

Seed Medium (per liter):

-

Soluble Starch: 20 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 1 g

-

Adjust pH to 7.0-7.2 before autoclaving.

-

-

Production Medium (per liter):

-

Sucrose: 140 g

-

Peptone: 10 g

-

Corn Steep Liquor: 10 g

-

Soybean Meal: 10 g

-

K₂HPO₄: 1 g

-

FeSO₄·7H₂O: 0.1 g

-

ZnSO₄·7H₂O: 0.02 g

-

CaCO₃: 5 g

-

CuSO₄·5H₂O: 0.05 g

-

Na₂MoO₄: 0.5 g

-

Adjust pH to 7.0 before autoclaving.[4]

-

4.1.2. Inoculum Preparation

-

Prepare a slant culture of S. hygroscopicus on ISP2 agar and incubate at 28°C for 7-10 days until well-sporulated.

-

Aseptically scrape the spores from one slant into 10 mL of sterile water containing 0.05% Tween 80.

-

Use this spore suspension to inoculate 50 mL of seed medium in a 250 mL baffled flask.

-

Incubate the seed culture at 28°C on a rotary shaker at 250 rpm for 48-72 hours.

4.1.3. Production Fermentation

-

Inoculate 1 L of production medium in a 2 L bioreactor with 5-10% (v/v) of the seed culture.

-

Maintain the fermentation temperature at 28°C.

-

Control the pH at 7.0 using automated addition of 1 M NaOH or 1 M H₂SO₄.

-

Maintain dissolved oxygen (DO) levels above 30% by adjusting the agitation speed (e.g., 200-600 rpm) and aeration rate (e.g., 0.5-1.5 vvm).

-

Add an appropriate antifoaming agent as needed.

-

The fermentation is typically carried out for 300-360 hours.[2] Samples can be taken periodically to monitor cell growth, substrate consumption, and Milbemycin A4 production.

Extraction and Purification of Milbemycin A4

This protocol describes a conventional method for the extraction and purification of Milbemycin A4 from the fermentation broth.

4.2.1. Extraction

-

At the end of the fermentation, harvest the entire broth.

-

Separate the mycelium from the supernatant by centrifugation (e.g., 5000 x g for 20 minutes) or filtration.

-

Extract the mycelial cake twice with an equal volume of acetone or methanol with vigorous shaking for 1 hour.

-

Combine the solvent extracts and concentrate under reduced pressure to remove the organic solvent.

-

Extract the resulting aqueous residue twice with an equal volume of a nonpolar solvent such as ethyl acetate or n-hexane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude extract.

4.2.2. Purification by Silica Gel Chromatography

-

Prepare a silica gel (60-120 mesh) column in a suitable nonpolar solvent (e.g., n-hexane).

-

Dissolve the crude extract in a minimal amount of the same solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualizing under UV light.

-

Pool the fractions containing Milbemycin A4 and evaporate the solvent to obtain a purified product. Further purification can be achieved by preparative HPLC if required.

Quantification of Milbemycin A4 by HPLC

This protocol provides a method for the quantification of Milbemycin A4.

4.3.1. Sample Preparation

-

Take 0.5 mL of the fermentation broth and add 4.5 mL of 75% ethanol.[2]

-

Vortex the mixture thoroughly and centrifuge at 3000 rpm for 15 minutes.[2]

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4.3.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and water (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at 245 nm.

-

Column Temperature: 25°C.

-

Quantification: Use a standard curve prepared with a certified reference standard of Milbemycin A4.

Regulatory Network of Milbemycin A4 Biosynthesis

The production of Milbemycin A4 in Streptomyces hygroscopicus is controlled by a complex regulatory network. While the complete cascade is still under investigation, several key regulatory elements have been identified. The pathway-specific activator, likely a member of the Streptomyces Antibiotic Regulatory Protein (SARP) family, is crucial for activating the transcription of the milbemycin biosynthetic gene cluster. In S. hygroscopicus, a TetR family regulator, MilR2, has been identified as an activator of milbemycin biosynthesis.[1] The regulatory cascade in the closely related high-producing species, S. bingchenggensis, has been more extensively studied and likely shares homology with that in S. hygroscopicus. This cascade involves a two-component system (AtcK/R) that activates the expression of another regulator, KelR, which in turn activates the cluster-situated activator MilR.

Conclusion

Streptomyces hygroscopicus remains a cornerstone for the industrial production of Milbemycin A4. A deep understanding of its biosynthetic pathways, coupled with optimized fermentation and purification protocols, is essential for maximizing yields. Furthermore, the elucidation of the complex regulatory networks governing milbemycin biosynthesis opens up new avenues for rational strain improvement through metabolic engineering and synthetic biology approaches. This guide provides a comprehensive technical foundation for researchers and professionals to advance the production of this valuable antiparasitic agent.

References

- 1. MilR2, a novel TetR family regulator involved in 5-oxomilbemycin A3/A4 biosynthesis in Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US10287545B2 - Streptomyces and method for producing milbemycin A3 using same - Google Patents [patents.google.com]

- 3. CN101974464B - Streptomyces and process for preparing antimycin antibiotics by fermentation using same - Google Patents [patents.google.com]

- 4. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]

A Technical Guide to the Chemical Structure of Milbemycin A4

Abstract: Milbemycin A4 is a potent macrocyclic lactone antibiotic, renowned for its significant acaricidal and insecticidal properties.[1][2] Produced via fermentation by various Streptomyces species, it forms the core of several widely used antiparasitic agents in agriculture and veterinary medicine.[3][4] This technical guide provides an in-depth analysis of the chemical structure of Milbemycin A4, its physicochemical properties, and the advanced analytical techniques used for its characterization. Furthermore, it details its biosynthetic pathway and primary mechanism of action, offering a comprehensive resource for researchers, chemists, and professionals in drug development.

Core Chemical Structure and Physicochemical Properties

Milbemycin A4 is a complex 16-membered macrocyclic lactone.[4][5] Its intricate architecture features a highly characteristic spiroketal group, which is crucial for its biological activity.[6][7] The macrolide ring is extensively substituted, resulting in multiple stereocenters that define its specific three-dimensional conformation. Milbemycin A4 is the dominant analogue in the milbemycin complex that contains an ethyl group at the C-25 position.[6][8] It is naturally produced by soil bacteria, most notably Streptomyces hygroscopicus subsp. aureolacrimosus and Streptomyces bingchenggensis.[3][7][9]

Data Presentation: Chemical and Physical Properties

The fundamental chemical identifiers and physicochemical properties of Milbemycin A4 are summarized in the tables below for clarity and ease of comparison.

Table 1: Chemical Identifiers and Properties of Milbemycin A4

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | [3][] |

| CAS Number | 51596-11-3 | [1][3] |

| Molecular Formula | C32H46O7 | [1][3][6] |

| Molecular Weight | 542.70 g/mol | [1][3][6] |

| Synonyms | Milbemycin α3, Antibiotic B 41A4, Milbemectin A4 |[1][7][8] |

Table 2: Physical and Solubility Data of Milbemycin A4

| Property | Value | Source |

|---|---|---|

| Physical Form | White to off-white solid | [8] |

| Melting Point | 212-215 °C | [8] |

| Optical Activity | [α]D20 +106° (c = 0.25 in acetone) | [8] |

| Solubility | Soluble in DMSO, DMF, ethanol, methanol. Poor water solubility. | [6][8] |

| Storage | -20°C for long-term stability |[6][7] |

Spectroscopic and Crystallographic Analysis

The definitive elucidation of Milbemycin A4's complex structure relies on a combination of modern analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are instrumental in determining the connectivity and stereochemistry of the molecule. These techniques have been used to characterize Milbemycin A4 and its various synthetic derivatives.[2][11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the elemental composition, while tandem MS (LC-MS/MS) reveals characteristic fragmentation patterns essential for identification and quantification in complex biological matrices.[3][11][13][14]

-

X-ray Crystallography: Single-crystal X-ray analysis provides unambiguous proof of the molecular structure, including the absolute configuration of its ten defined stereocenters.[15] A published crystal structure (CCDC Number: 886577) for a solid solution of milbemycins A3 and A4 confirms the intricate three-dimensional arrangement and intramolecular hydrogen bonding.[3][16]

Table 3: Summary of Spectroscopic and Crystallographic Data

| Technique | Key Findings | Source |

|---|---|---|

| LC-MS | Precursor ion [M+H-H2O]+ observed at m/z 525.3 | [3] |

| X-ray Crystallography | Trigonal crystal system, space group P32 | [16] |

| Crystal Structure | CCDC Number: 886577 |[3] |

Experimental Protocols

Detailed methodologies are critical for the reproducible analysis and characterization of Milbemycin A4. Below are generalized protocols based on published literature.

Protocol for LC-MS/MS Analysis

This protocol outlines a standard approach for the separation and detection of Milbemycin A4.[11][14]

-

Sample Preparation: Extract Milbemycin A4 from the matrix using an appropriate organic solvent. The final extract is typically dissolved in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is effective.

-

Analysis: Tandem mass spectrometry is used for selective detection and quantification.

-

The logical flow of this experimental procedure is visualized below.

Caption: A typical workflow for the analysis of Milbemycin A4 using LC-MS/MS.

Protocol for NMR Spectroscopy

This protocol provides a general guideline for preparing a sample for NMR analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified Milbemycin A4 in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3).

-

Analysis: Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition: Acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to enable full structural assignment.

Biosynthesis of Milbemycin A4

The biosynthesis of milbemycins is a complex process orchestrated by a Type I polyketide synthase (PKS) multienzyme complex.[4] The assembly of the Milbemycin A4 backbone begins with a specific starter unit, propionyl-CoA. This is followed by the sequential addition of extender units, primarily malonyl-CoA and methylmalonyl-CoA.[17] Following the assembly of the polyketide chain, a series of post-PKS modifications, including cyclization, oxidation, furan ring formation, and C-5 keto reduction, yield the final active molecule.[18] The entire process is tightly regulated by specific genes within the milbemycin biosynthetic gene cluster, such as the activator gene milR.[19]

References

- 1. scbt.com [scbt.com]

- 2. Synthesis of milbemycins beta9 and beta10 from milbemycins A3 and A4 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Milbemycin A4 | C32H46O7 | CID 9959038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. bioaustralis.com [bioaustralis.com]

- 7. caymanchem.com [caymanchem.com]

- 8. MILBEMECTIN A4 | 51596-11-3 [chemicalbook.com]

- 9. NB-64-93555-50mg | Milbemycin A4 [51596-11-3] Clinisciences [clinisciences.com]

- 11. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GSRS [precision.fda.gov]

- 16. X-ray structure analysis of a solid solution of milbemycins A3 and A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Bioconversion of milbemycin-related compounds: biosynthetic pathway of milbemycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of a pathway-specific activator of milbemycin biosynthesis and improved milbemycin production by its overexpression in Streptomyces bingchenggensis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Milbemycin A4 and its Relation to the Avermectin Family

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This technical guide provides a comprehensive analysis of Milbemycin A4 and its relationship to the avermectin class of macrocyclic lactones. Both families, derived from Streptomyces fermentation products, are cornerstones in the control of nematode and arthropod parasites in animal health, agriculture, and human medicine.[1][2] While sharing a superimposable 16-membered macrocyclic lactone core, a common mode of action, and a similar biological target spectrum, key structural differences, particularly at the C-13 position, distinguish them.[1] This document delineates their comparative chemical structures, physicochemical properties, biosynthetic pathways, and mechanism of action. Furthermore, it presents quantitative data on their biological activity and details key experimental protocols for their evaluation, aiming to serve as a critical resource for researchers in parasitology and drug development.

Introduction

The macrocyclic lactones, encompassing the avermectins and milbemycins, represent one of the most successful classes of antiparasitic agents ever developed.[1] Discovered in the 1970s from the soil actinomycete Streptomyces avermitilis, the avermectins, and their semi-synthetic derivatives like ivermectin, revolutionized parasite control.[3][4] The milbemycins, produced by organisms such as Streptomyces hygroscopicus, are a closely related group of compounds with a similar spectrum of potent anthelmintic, insecticidal, and acaricidal properties.[5][6]

Milbemycin A4 is a dominant component of the milbemycin complex and serves as a key example of this class.[6] Despite their shared heritage and biological activity, subtle structural distinctions between Milbemycin A4 and the avermectins, such as avermectin B1a (a major component of abamectin), lead to nuanced differences in their properties and activity. This guide explores these relationships in detail, providing a technical foundation for researchers working with these compounds.

Chemical Structure and Physicochemical Properties

The fundamental structural similarity between milbemycins and avermectins is a 16-membered macrocyclic lactone ring featuring a distinctive spiroketal group.[5][7] The primary structural feature that differentiates the two families is the substituent at the C-13 position. Avermectins are glycosylated, possessing an oleandrose disaccharide at this position, whereas milbemycins are unglycosylated and typically have a hydrogen or a simple hydroxyl group.[7]

Milbemycin A4 is characterized by an ethyl group at the C-25 position.[8] In contrast, the avermectin "a" series (e.g., Avermectin B1a) has a sec-butyl group at C-25, while the "b" series has an isopropyl group.[9] These structural variations influence the physicochemical properties of the molecules, such as lipophilicity and molecular weight, which in turn affect their pharmacokinetic behavior.[10][11] The high lipid solubility of macrocyclic lactones is a key feature contributing to their large volumes of distribution and persistence in host tissues.[10]

Table 1: Comparative Physicochemical Properties of Milbemycin A4 and Avermectin B1a

| Property | Milbemycin A4 | Avermectin B1a |

| Molecular Formula | C₃₂H₄₆O₇[8] | C₄₈H₇₂O₁₄ |

| Molecular Weight | 542.7 g/mol [8] | 873.1 g/mol |

| LogP (Predicted) | ~3.6[8] | ~4.4 - 5.0 |

| C-13 Substituent | Hydrogen | α-L-oleandrosyl-α-L-oleandrosyloxy |

| C-25 Substituent | Ethyl | sec-Butyl |

Biosynthesis

Milbemycins and avermectins are polyketide-derived natural products synthesized by complex multienzyme systems known as polyketide synthases (PKS).[5][12] The gene clusters responsible for their biosynthesis encode these large, modular PKS enzymes along with the necessary tailoring enzymes for subsequent modifications.

The biosynthesis can be broadly divided into three stages:

-

Aglycone Formation: The macrocyclic core is assembled by the PKS modules. The starter unit, which determines the substituent at C-25, is either 2-methylbutyryl-CoA (for the avermectin 'a' series) or isobutyryl-CoA (for the 'b' series).[9]

-

Aglycone Modification: Following release from the PKS, the initial aglycone undergoes a series of oxidative modifications, including the formation of the furan ring and spiroketal system, catalyzed by tailoring enzymes like cytochrome P450 monooxygenases and ketoreductases.[5]

-

Glycosylation (Avermectins only): In the final stage for avermectins, the modified aglycone is glycosylated at the C-13 position with a disaccharide of L-oleandrose.[5] This step is absent in the milbemycin biosynthetic pathway.

The following diagram illustrates a simplified, comparative overview of the biosynthetic pathways.

References

- 1. Structure and activity of avermectins and milbemycins in animal health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships of the avermectins and milbemycins [agris.fao.org]

- 4. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Milbemycin A4 [sitem.herts.ac.uk]

- 7. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]

- 8. Milbemycin A4 | C32H46O7 | CID 9959038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impact of physiochemical properties on pharmacokinetics of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unlocking Nature's Arsenal: A Technical Guide to the Cryptic Production of Milbemycin A4 in Streptomyces sp.

For Researchers, Scientists, and Drug Development Professionals

Milbemycins, a class of 16-membered macrocyclic lactones produced by several Streptomyces species, are cornerstones in the agricultural and veterinary sectors due to their potent insecticidal, acaricidal, and anthelmintic activities with low mammalian toxicity.[1][2] Milbemycin A4, alongside Milbemycin A3, is a key component of these commercially valuable products.[3][4] However, the biosynthetic gene clusters (BGCs) responsible for milbemycin production are often "cryptic" or "silent," meaning they are poorly expressed under standard laboratory conditions, hindering efficient production and discovery of novel analogs.[5][6] This guide provides an in-depth technical overview of the regulatory mechanisms governing milbemycin biosynthesis and the cutting-edge strategies employed to awaken these silent gene clusters for enhanced Milbemycin A4 production.

The Genetic Blueprint: The Milbemycin Biosynthetic Gene Cluster

The production of milbemycins is orchestrated by a dedicated biosynthetic gene cluster (mil BGC).[2] A well-studied example is the mil BGC in Streptomyces bingchenggensis. This cluster contains the genes for the polyketide synthase (PKS) machinery that assembles the macrolide backbone, as well as genes for tailoring enzymes that perform post-PKS modifications like oxidation, reduction, and methylation to generate the final milbemycin structures.[1] A critical gene within this cluster is milR, which encodes a pathway-specific transcriptional activator essential for the expression of the entire BGC.[7][8]

The Regulatory Web: Unraveling the Control of Milbemycin Production

The expression of the mil BGC is tightly controlled by a complex regulatory network involving both pathway-specific and global regulators. Understanding this network is paramount for devising strategies to enhance production.

Pathway-Specific Activation: The Role of MilR

MilR is a Large ATP-binding regulator of the LuxR (LAL) family and is indispensable for milbemycin biosynthesis.[8] It directly activates the transcription of key biosynthetic genes, including milA4, milE, and milF. Deletion of milR completely abolishes milbemycin production, while its overexpression has been shown to significantly increase yields.[8]

Hierarchical and Crosstalk Regulation

Several higher-level regulators modulate the expression of milR and other genes in the mil BGC, forming a complex cascade.

-

The AtcK/R-KelR Cascade: An atypical two-component system (TCS), AtcK/R, acts as a key activator of kelR. KelR, in turn, directly binds to the promoter regions of several mil genes, including milR, to activate milbemycin production.[9]

-

The SbrH1-R Four-Component System: This system, consisting of the TCS SbrK/R and two hypothetical proteins, acts as a repressor. Deletion of the sbrH1-R gene cluster leads to a significant increase in milbemycin production by indirectly upregulating the mil BGC and influencing the supply of biosynthetic precursors.[10]

-

Global Developmental Regulators (e.g., bldA): Secondary metabolism in Streptomyces is often linked to morphological development. In a Streptomyces sp. strain (BB47) with a bald phenotype (defective in aerial mycelium formation), the introduction of a functional bldA gene, which encodes the Leu-tRNAUUA, not only restored morphological development but also activated the cryptic production of Milbemycin A4.[11][12][13] This highlights the crucial role of global regulators that connect developmental processes with specialized metabolism.

The following diagram illustrates the known regulatory network controlling milbemycin biosynthesis in S. bingchenggensis.

Strategies for Activating Cryptic Milbemycin Production

Several strategies, ranging from genetic engineering to fermentation process optimization, have proven effective in unlocking the cryptic potential of Streptomyces to produce Milbemycin A4.

Genetic and Metabolic Engineering

This approach focuses on manipulating the bacterium's own genetic machinery.

-

Overexpression of Activators: Increasing the expression of positive regulators is a direct and effective strategy. Overexpressing the pathway-specific activator milR in S. bingchenggensis led to a significant increase in milbemycin titer.[8]

-

Deletion of Repressors: Removing negative regulatory elements can de-repress the BGC. Deleting the sbrH1-R four-component system resulted in a dramatic increase in milbemycin production.[10]

-

Precursor Supply Engineering: The production of complex polyketides like milbemycin is dependent on the intracellular pool of precursor molecules (acyl-CoA units). Reconstructing precursor biosynthetic pathways to fine-tune the supply of different acyl-CoA precursors has been shown to improve both the titer and the desired A4:A3 ratio.[3]

-

Elimination of Competing Pathways: To channel metabolic flux towards milbemycin, genes for competing pathways can be deleted. For instance, disrupting the gene responsible for the biosynthesis of the byproduct nanchangmycin, along with a gene (milD) that converts A3/A4 into other derivatives, resulted in a strain that predominantly produced Milbemycin A3/A4 with a substantially higher yield.[14]

Fermentation and Culture-Based Approaches (OSMAC)

The "One Strain Many Compounds" (OSMAC) approach involves systematically altering cultivation parameters to trigger the expression of silent BGCs.[5]

-

Medium Optimization: The composition of the fermentation medium has a profound impact on secondary metabolite production. Using response surface methodology (RSM) to optimize concentrations of key nutrients like yeast extract, soybean flour, phosphates, and trace elements has led to multi-fold increases in milbemycin yield.[15][16][17]

-

Elicitation: The introduction of chemical, physical, or biological "elicitors" can simulate environmental stress or microbial interactions, triggering defense or secondary metabolic pathways.[5]

The following diagram outlines a general workflow for activating a cryptic BGC.

Quantitative Data on Milbemycin A4 Production Enhancement

The following tables summarize quantitative data from various studies, demonstrating the impact of different activation strategies on milbemycin production.

Table 1: Milbemycin Production Enhancement via Genetic Engineering

| Streptomyces Strain | Genetic Modification | Effect on Production | Fold Increase | Reference |

| S. bingchenggensis BC04 | Overexpression of milR (activator) | Titer increased by 38% | 1.38 | [8] |

| S. bingchenggensis BC-101-4 | Deletion of sbrH1-R (repressor) | Titer increased by 110% | 2.10 | [10] |

| S. bingchenggensis BC-109-6 | Deletion of milD and nanLD | Yield increased from 1326 µg/ml to 2312 µg/ml | ~1.74 | [14] |

| S. bingchenggensis BC04 | Precursor pathway engineering | Titer increased by 39.5% to 3417.88 mg/L | ~1.40 | [3] |

| Streptomyces sp. BB47 | Complementation with functional bldA | Activated cryptic production of Milbemycin A4 | N/A (Activation from zero) | [11] |

Table 2: Milbemycin Production Enhancement via Fermentation Optimization

| Streptomyces Strain | Optimization Method | Initial Yield | Optimized Yield | Fold Increase | Reference |

| S. bingchenggensis BC-X-1 (mutant) | Response Surface Methodology (RSM) | 425 µg/ml | 1110 µg/ml | 2.61 | [15][16] |

Key Experimental Protocols

This section provides an overview of methodologies central to the research and development of milbemycin production.

Gene Disruption and Overexpression in Streptomyces

-

Protocol: Gene manipulation in Streptomyces is typically achieved via intergeneric conjugation from E. coli.

-

Vector Construction: The target gene (or a disruption cassette) is cloned into a suitable E. coli-Streptomyces shuttle vector. For overexpression, the gene is placed under the control of a strong constitutive promoter (e.g., ermEp*). For disruption, a cassette carrying an antibiotic resistance gene flanked by regions homologous to the target gene's upstream and downstream sequences is constructed.

-

Conjugation: The donor E. coli strain (e.g., ET12567/pUZ8002) carrying the plasmid is mixed with Streptomyces spores on a suitable agar medium (e.g., MS agar) and incubated to allow for plasmid transfer.

-

Selection: Exconjugants are selected by overlaying the plate with an antibiotic corresponding to the resistance marker on the vector (e.g., apramycin).

-

Verification: Successful gene disruption (via double crossover homologous recombination) or integration is confirmed by PCR analysis of genomic DNA from the mutant strains.

-

Fermentation of Streptomyces for Milbemycin Production

-

Protocol: A two-stage fermentation process is commonly used.

-

Seed Culture: Streptomyces spores or mycelia from a plate are inoculated into a seed medium (e.g., TSB) and incubated at 28°C on a rotary shaker (250 rpm) for 2-3 days to generate sufficient biomass.

-

Production Culture: The seed culture is then used to inoculate the production fermentation medium. The composition of this medium is critical and often contains complex carbon and nitrogen sources (e.g., sucrose, soybean flour, yeast extract).[15]

-

Incubation: The production culture is incubated for an extended period (e.g., 10 days) at 28°C with vigorous shaking (250 rpm).[15]

-

Extraction and Quantification of Milbemycins

-

Protocol:

-

Extraction: An equal volume of a solvent like methanol or acetone is added to the fermentation broth. The mixture is sonicated or shaken vigorously to lyse the cells and extract the metabolites.

-

Clarification: The mixture is centrifuged to pellet cell debris.

-

Analysis (HPLC): The supernatant is filtered and analyzed by High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: UV detector set to a wavelength around 245 nm.

-

-

Quantification: The concentration of Milbemycin A4 is determined by comparing the peak area to a standard curve generated from a purified Milbemycin A4 standard.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Protocol: This technique is used to measure the transcript levels of target genes (e.g., milR, milA4).[8]

-

RNA Isolation: Total RNA is extracted from Streptomyces mycelia harvested at different time points during fermentation using a suitable RNA isolation kit.

-

DNase Treatment: The RNA sample is treated with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and random primers.

-

Real-Time PCR: The qPCR reaction is performed using the synthesized cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green). The expression level of a housekeeping gene (e.g., hrdB) is used as an internal control for normalization.

-

Data Analysis: The relative transcription level of the target gene is calculated using the 2-ΔΔCt method.

-

Conclusion and Future Outlook

The cryptic nature of the milbemycin biosynthetic gene cluster represents both a challenge and an opportunity. While basal production levels are often low, a deeper understanding of the intricate regulatory networks has paved the way for powerful activation strategies. Genetic engineering of regulatory elements and precursor pathways has proven highly effective in rationally designing high-yield strains.[1][2] Concurrently, culture-based methods like OSMAC and medium optimization remain valuable tools for unlocking cryptic pathways and discovering novel milbemycin analogs.[5][17] Future work will likely focus on integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) to build more comprehensive models of milbemycin regulation.[10] The application of synthetic biology tools, such as CRISPR-Cas9 for precise genome editing and the construction of synthetic regulatory circuits, will further accelerate the development of robust, industrial-scale Streptomyces cell factories for the sustainable production of Milbemycin A4 and other valuable natural products.[1]

References

- 1. Recent advances in the research of milbemycin biosynthesis and regulation as well as strategies for strain improvement - ProQuest [proquest.com]

- 2. Recent advances in the research of milbemycin biosynthesis and regulation as well as strategies for strain improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Milbemycin A4 | C32H46O7 | CID 9959038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Recent Advances in Strategies for Activation and Discovery/Characterization of Cryptic Biosynthetic Gene Clusters in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of a pathway-specific activator of milbemycin biosynthesis and improved milbemycin production by its overexpression in Streptomyces bingchenggensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Transcriptome-guided identification of a four-component system, SbrH1-R, that modulates milbemycin biosynthesis by influencing gene cluster expression, precursor supply, and antibiotic efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of cryptic milbemycin A4 production in Streptomyces sp. BB47 by the introduction of a functional bldA gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Genetic engineering of Streptomyces bingchenggensis to produce milbemycins A3/A4 as main components and eliminate the biosynthesis of nanchangmycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academicjournals.org [academicjournals.org]

- 16. academicjournals.org [academicjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Chemical Derivation of Milbemycin A4: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and chemical derivatization of Milbemycin A4, a potent macrolide antibiotic with significant acaricidal and insecticidal properties. This document details the biosynthetic pathway of milbemycins, protocols for the chemical modification of Milbemycin A4, and quantitative data from these reactions.

Introduction

Milbemycin A4 is a prominent member of the milbemycin family, a group of 16-membered macrocyclic lactones produced by fermentation of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2][3] Its complex structure, featuring a unique spiroketal system, has made it a challenging target for total synthesis. However, its potent biological activity has driven extensive research into its chemical derivatization to enhance its therapeutic properties and explore structure-activity relationships. Milbemycin A4, often in a mixture with Milbemycin A3, is a key component of the commercial acaricide, milbemectin.[1]

Biosynthesis of Milbemycin A4

The biosynthesis of milbemycins is a complex process orchestrated by a polyketide synthase (PKS) gene cluster in Streptomyces species. The pathway involves the assembly of a polyketide chain from simple carboxylic acid precursors, followed by a series of post-PKS modifications including cyclization, oxidation, and methylation to yield the final milbemycin structures. Understanding this pathway is crucial for developing strategies to improve milbemycin production through metabolic engineering.

Below is a simplified workflow of the terminal biosynthetic pathway leading to Milbemycin A4.

Caption: Simplified biosynthetic pathway of Milbemycin A4.

Total Synthesis of Milbemycin A4

Chemical Derivatization of Milbemycin A4

Chemical modification of the Milbemycin A4 core has been a fruitful approach to generating novel analogues with improved biological activities. Derivatization has been explored at several positions, including C-5, C-13, C-24, C-25, and C-26.

Quantitative Data on Milbemycin A4 Derivatization

The following table summarizes the reported yields for various derivatization reactions of Milbemycin A4.

| Derivative | Starting Material | Key Reagents | Solvent | Yield (%) | Reference |

| 5-O-t-butyldimethylsilyl-25a-hydroxymilbemycin A4 | 25a-hydroxymilbemycin A4 | t-butyldimethylsilyl chloride, imidazole | N,N-dimethylformamide | 47 | [6] |

| 25b-chloromilbemycin A4 | 5-O-t-butyldimethylsilyl-25b-hydroxymilbemycin A4 | Triphenylphosphine, carbon tetrachloride | Not specified | Quantitative (desilylation step) | [6] |

| 25b-(1-methylethoxy)milbemycin A4 | 5-O-t-butyldimethylsilyl-25b-hydroxymilbemycin A4 | Isopropyl iodide, silver(I) oxide | Not specified | High | [6] |

| 25a-(1-methylethoxy)milbemycin A4 | 5-O-t-butyldimethylsilyl-25a-hydroxymilbemycin A4 | Isopropyl iodide, silver(I) oxide | Not specified | High | [6] |

| Milbemycin hemisuccinate M-L4 | Milbemycins A3/A4 | Succinic anhydride, DIPEA, DMAP | Dichloromethane | 93 | [7] |

Experimental Protocols for Milbemycin A4 Derivatization

The following are detailed protocols for the synthesis of key Milbemycin A4 derivatives.

Protocol 1: Synthesis of 5-O-t-butyldimethylsilyl-25a-hydroxymilbemycin A4 [6]

This protocol describes the protection of the C-5 hydroxyl group, a common first step in the synthesis of various Milbemycin A4 derivatives.

Materials:

-

25a-hydroxymilbemycin A4

-

N,N-dimethylformamide (DMF)

-

Imidazole

-

t-butyldimethylsilyl chloride (TBDMSCl)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

Dissolve 25a-hydroxymilbemycin A4 (403 mg) in N,N-dimethylformamide (25 ml).

-

Add imidazole (151 mg) and t-butyldimethylsilyl chloride (327 mg) to the solution.

-

Stir the mixture in an ice bath for 45 minutes.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic extract successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain a residue.

-

Purify the residue by silica gel chromatography using a hexane-ethyl acetate gradient to afford the desired product.

Protocol 2: Synthesis of Milbemycin Hemisuccinate M-L4 [7]

This protocol details the attachment of a succinate linker to the milbemycin core, creating a derivative suitable for conjugation to proteins.

Materials:

-

Milbemycins A3/A4 mixture

-

Succinic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for chromatography

Procedure:

-

To a mixture of milbemycins A3/A4 (50 mg, 0.092 mmol) and succinic anhydride (20 mg, 0.202 mmol) in anhydrous DCM (2 mL), add DIPEA (33 μL, 0.190 mmol) and DMAP (2 mg, 0.015 mmol).

-

Stir the resulting reaction mixture at ambient temperature. Monitor the reaction progress by HPLC.

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Chromatograph the resulting mixture on silica gel to obtain the product M-L4 as a colorless oil.

Logical Workflow for Derivatization

The chemical derivation of Milbemycin A4 often follows a logical workflow involving protection of reactive functional groups, introduction of new functionalities, and subsequent deprotection.

References

- 1. Milbemycin A4 | C32H46O7 | CID 9959038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Total synthesis of milbemycin E: development of a procedure for the introduction of the 3,4-double bond and synthesis of the C(1)–C(10) fragment - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Total synthesis of milbemycins: a synthesis of (6R)-6-hydroxy-3,4-dihydromilbemycin E - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Total synthesis of milbemycins: a synthesis of (6R)-6-hydroxy-3,4-dihydromilbemycin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and Immunological Evaluation of Virus-Like Particle-Milbemycin A3/A4 Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fermentation and Isolation of Milbemycin A4 from Streptomyces

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the fermentation of milbemycin A4 from Streptomyces species and its subsequent isolation and purification.

Introduction

Milbemycins are a group of macrolide antibiotics with potent anthelmintic and insecticidal properties.[1] Milbemycin A4, along with milbemycin A3, are key components of commercial acaricides.[2] These compounds are naturally produced by soil bacteria of the genus Streptomyces, including Streptomyces hygroscopicus and Streptomyces bingchenggensis.[1][3] This document outlines the procedures for the fermentation of Streptomyces to produce milbemycin A4 and the subsequent extraction and purification of the target compound.

Fermentation Protocol

Successful production of milbemycin A4 relies on the selection of a high-yield Streptomyces strain and the optimization of fermentation conditions, including media composition, temperature, pH, and aeration.

Microorganism

Several Streptomyces species and their mutants are known to produce milbemycins. Commonly used strains include:

Genetically engineered strains have been developed to enhance the yield of milbemycins A3/A4 and eliminate the production of unwanted by-products.[5][6] For instance, disruption of the milD gene in S. bingchenggensis eliminates the production of C5-O-methylmilbemycins, leading to an increased yield of milbemycins A3/A4.[5][7]

Fermentation Media

The composition of the fermentation medium is critical for optimal milbemycin production. Various media formulations have been reported, with key components being a carbon source, a nitrogen source, and mineral salts.

Table 1: Composition of Fermentation Media for Milbemycin Production

| Component | Non-Optimized Medium (%)[1] | Optimized Medium (%)[1] | Alternative Medium Components[2] |

| Carbon Source | Sucrose: 16.0 | - | Starch, Dextrin, Glucose, Molasses, Glycerol, Lactose, Maltose, Trehalose, Xylan, Mannitol, Sorbitol |

| Nitrogen Source | Soybean Flour: 2.0 | Soybean Flour: 2.58 | - |

| Yeast Extract: 0.5 | Yeast Extract: 2.58 | - | |

| Meat Extract: 0.5 | - | - | |

| Minerals | K₂HPO₄: 0.05 | KH₂PO₄: 0.088 | ZnSO₄: 0.005-0.02 g/L, CuSO₄: 0.01-0.05 g/L, Na₂MoO₄: 0.1-0.5 g/L |

| MgSO₄·7H₂O: 0.05 | - | - | |

| FeSO₄·7H₂O: 0.005 | FeSO₄: 0.0058 | - | |

| pH Buffer | CaCO₃: 0.3 | CaCO₃: 0.40 | - |

Note: The optimized medium resulted in a 2.61-fold increase in milbemycin yield compared to the non-optimized medium.[1]

Fermentation Conditions

The following conditions are generally maintained for submerged fermentation of Streptomyces for milbemycin production.

Table 2: Fermentation Parameters for Milbemycin Production

| Parameter | Value | Reference |

| Temperature | 28°C | [1] |

| 20-40°C (preferred 25-35°C) | [2] | |

| pH | 7.2 (initial) | [1] |

| 6.0-8.0 (preferred ~7.0) | [2] | |

| Agitation | 250 rpm (rotary shaker) | [1] |

| Aeration | 0.5-1.0 vvm (submerged fermentation) | [2] |

| Incubation Time | 10 days | [1] |

| 300-360 hours | [2] | |

| Dissolved Oxygen | Not less than 35% | [2] |

Experimental Workflow: Fermentation

Caption: Workflow for the fermentation of Streptomyces for milbemycin production.

Isolation and Purification Protocol

Milbemycin A4 is primarily located within the mycelia of the Streptomyces. Therefore, the isolation process begins with the separation of the mycelia from the fermentation broth.

Conventional Isolation Method

The traditional method for isolating milbemycins involves solvent extraction and column chromatography.

-

Mycelium Separation : The fermentation broth is filtered, with or without a filter aid like celite, to separate the mycelial cake from the culture filtrate.[4][8]

-

Extraction : The filter cake is extracted with a water-miscible organic solvent such as acetone, methanol, or ethanol.[4][8]

-

Concentration and Solvent Extraction : The extract is concentrated, and the resulting residue is extracted with a nonpolar solvent like n-hexane, ethyl acetate, or chloroform.[4][8]

-

Chromatographic Purification : The concentrated nonpolar extract is subjected to multiple rounds of column chromatography for purification.[4] Common stationary phases include silica gel, alumina, and Sephadex LH-20.[4] A gradient elution with solvents like chloroform-tetrahydrofuran may be employed for silica gel chromatography.[4]

Supercritical Fluid Extraction (SFE)

An improved and more environmentally friendly method utilizes supercritical carbon dioxide (CO₂) for extraction.[4][8]

-

Mycelium Preparation : The separated mycelial cake is freeze-dried (lyophilized) to obtain a dry powder.[4][8]

-

Supercritical CO₂ Extraction : The dried mycelium is extracted with supercritical CO₂.[4][8] The extraction conditions can be varied to optimize the yield.

-

Methanol Extraction : The CO₂ extract is then further extracted with methanol.[8]

-

Purification : The methanol extract is purified using silica gel column chromatography.[4]

Table 3: Supercritical Fluid Extraction Parameters

| Parameter | Value | Reference |

| Pressure | 10 to 81 MPa | [4][8] |

| Temperature | 35°C to 80°C | [4][8] |

| CO₂ Flow Rate | 1.5 and 3 kg/h | [4] |

Quantitative Data on Isolation

The efficiency of the isolation and purification process can be evaluated by the recovery yield.

Table 4: Recovery of Milbemycin A3/A4 using Supercritical Fluid Extraction

| Starting Material | Weight | Milbemycin A3/A4 Yield | Purity | Recovery Rate | Reference |

| Mycelium Cake | 800 g | - | - | - | [4] |

| Lyophilized Powder | 80 g | 0.43 g | 85% (HPLC) | ~86% | [4] |

Experimental Workflow: Isolation and Purification

Caption: General workflow for the isolation and purification of milbemycin A4.

Milbemycin Biosynthesis and Genetic Improvement

The biosynthesis of milbemycins in Streptomyces involves a complex pathway. Understanding this pathway allows for targeted genetic engineering to improve the yield and specificity of the desired products.

Logical Relationship in Milbemycin Biosynthesis

Caption: Simplified logical relationship in the biosynthesis of milbemycins.

Genetic engineering strategies, such as the deletion of the milD gene, can block the pathway leading to by-products and thereby increase the accumulation of the desired milbemycin A3/A4.[5][6][7] Further modifications, like disrupting the biosynthesis of other competing secondary metabolites, can also enhance the final yield.[5][6]

Conclusion

The protocols and data presented provide a comprehensive guide for the fermentation and isolation of milbemycin A4 from Streptomyces. Optimization of both the fermentation conditions and the isolation procedure is key to achieving high yields and purity of the final product. The use of modern techniques such as genetic engineering and supercritical fluid extraction can significantly improve the efficiency and environmental footprint of the production process.

References

- 1. academicjournals.org [academicjournals.org]

- 2. US10287545B2 - Streptomyces and method for producing milbemycin A3 using same - Google Patents [patents.google.com]

- 3. caymanchem.com [caymanchem.com]

- 4. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Genetic engineering of Streptomyces bingchenggensis to produce milbemycins A3/A4 as main components and eliminate the biosynthesis of nanchangmycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes: Milbemycin A4 in Agricultural Pest Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycin A4 is a potent macrocyclic lactone belonging to the milbemycin family, first isolated from the fermentation broth of the soil bacterium Streptomyces hygroscopicus.[1][2] It is a key active component of milbemectin, a widely used insecticide and acaricide, which typically consists of a mixture of Milbemycin A3 and A4 in a 3:7 ratio.[3][][5] Renowned for its high efficacy against a broad spectrum of agricultural pests, particularly mites and certain insects, Milbemycin A4 offers a valuable tool for integrated pest management (IPM) programs.[][6] Its low mammalian toxicity and favorable environmental profile categorize it as an eco-friendly biopesticide.[][7] These notes provide detailed information on its mode of action, target pests, efficacy data, and standardized protocols for laboratory and field evaluation.

Mode of Action

Milbemycin A4 acts as a potent neurotoxin in invertebrates by modulating ligand-gated chloride ion channels.[8] Its primary targets are the glutamate-gated chloride channels (GluCls), which are unique to invertebrates, and to a lesser extent, the gamma-aminobutyric acid (GABA)-gated chloride channels.[][8][9]

The binding of Milbemycin A4 to these channels potentiates the influx of chloride ions (Cl-) into nerve and muscle cells.[][10] This leads to hyperpolarization of the cell membrane, which blocks the transmission of nerve signals.[1][10] The disruption of neurotransmission results in flaccid paralysis and the eventual death of the target pest.[] This unique mode of action makes it effective against some pests that have developed resistance to other classes of pesticides.[1]

Caption: Mode of action signaling pathway for Milbemycin A4 in invertebrates.

Spectrum of Activity

Milbemycin A4 demonstrates high activity against a wide range of pests. It is particularly effective as an acaricide (miticide) and also controls various insect pests.

Table 1: Target Pests for Milbemycin A4 (Milbemectin)

| Pest Group | Common Name(s) | Example Species | Target Crops |

| Mites (Acarina) | Spider Mites, Two-spotted Spider Mite, Tarsonemid Mites | Tetranychus urticae | Pome fruits, Stone fruits, Citrus, Strawberry, Tea, Ornamentals[3][9] |

| Insects (Insecta) | Leaf Miners, Aphids, Thrips, Cutworms, Leafrollers | Liriomyza spp., Aphis gossypii | Vegetables (e.g., Eggplant), Soft fruits, Ornamentals[3][][9] |

| Nematodes | Pinewood Nematode | Bursaphelenchus xylophilus | Forestry[9] |

Efficacy Data

The efficacy of Milbemycin A4 is typically quantified by the median lethal concentration (LC₅₀), which is the concentration required to kill 50% of a test population. The following table summarizes available data for milbemectin (Milbemycin A3/A4 mixture).

Table 2: Acaricidal and Insecticidal Efficacy of Milbemectin

| Target Pest | Life Stage | Bioassay Method | LC₅₀ Value (mg L⁻¹) | Citation(s) |

| Carmine Spider Mite (Tetranychus cinnabarinus) | Adult | Leaf Spray | 0.47 | [11] |

| Oriental Armyworm (Mythimna separata) | Larvae | Not Specified | 0.204 - 0.350 | [11] |

| Black Bean Aphid (Aphis fabae) | Adult | Not Specified | 0.070 - 0.150 | [11] |

| Two-spotted Spider Mite (Tetranychus urticae) | Adult | Spraying | Not Specified (High Activity) | [12][13] |

Note: Efficacy can vary based on formulation, environmental conditions, pest population, and crop type.

Experimental Protocols

Protocol 1: Laboratory Bioassay for Acaricidal Efficacy (Leaf Disc Dip Method)

This protocol is designed to determine the LC₅₀ of Milbemycin A4 against adult spider mites (Tetranychus urticae).

Materials:

-

Milbemycin A4 technical grade standard

-

Acetone or other appropriate solvent (e.g., DMSO)[2]

-

Triton X-100 or similar surfactant

-

Distilled water

-

Adult spider mites of a uniform age

-

Petri dishes (9 cm diameter)

-

Filter paper or cotton pads

-

Fine camel-hair brush

-

Beakers, volumetric flasks, and pipettes

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1000 mg L⁻¹) of Milbemycin A4 in the chosen solvent.

-

Serial Dilutions: Create a series of at least five graded concentrations (e.g., 1.0, 0.5, 0.25, 0.125, 0.0625 mg L⁻¹) by diluting the stock solution with distilled water containing a surfactant (e.g., 0.05% Triton X-100). A control solution containing only distilled water and surfactant should also be prepared.

-

Leaf Disc Preparation: Cut discs (e.g., 3 cm diameter) from healthy, untreated host plant leaves. Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.

-

Treatment Application: Individually immerse each infested leaf disc into a test solution for 10 seconds with gentle agitation.

-

Incubation: After dipping, allow the discs to air dry for 1-2 hours. Place each disc, adaxial side up, on a water-saturated cotton pad or filter paper inside a Petri dish to maintain turgor.

-

Environmental Conditions: Incubate the Petri dishes in a controlled environment chamber at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (Light:Dark) photoperiod.

-

Mortality Assessment: Assess mite mortality at 24, 48, and 72 hours post-treatment under a stereomicroscope. Mites that do not respond when prodded with a fine brush are considered dead.

-

Data Analysis:

-

Correct for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100.

-

Perform probit analysis on the corrected mortality data to calculate the LC₅₀, LC₉₀, and their 95% confidence intervals.

-

Caption: Experimental workflow for a laboratory acaricide bioassay.

Protocol 2: Field Trial Protocol for Efficacy Evaluation

This protocol outlines a general procedure for assessing the efficacy of a Milbemycin A4 formulation under field conditions.

Materials:

-

Commercial formulation of Milbemycin A4 (e.g., Emulsifiable Concentrate, EC).

-

Calibrated spray equipment (e.g., backpack sprayer).

-

Plot marking materials (stakes, flags).

-

Hand lens or portable microscope for pest counting.

-

Data collection sheets.

Methodology:

-

Site Selection: Choose a field with a known, uniform, and moderate-to-high infestation of the target pest (e.g., spider mites on strawberries).

-

Experimental Design:

-

Use a Randomized Complete Block Design (RCBD) with at least four replications per treatment.

-

Each plot should be of a suitable size (e.g., 5m x 5m) with buffer zones between plots to prevent spray drift.

-

Treatments should include at least two rates of the Milbemycin A4 formulation, a standard commercial pesticide for comparison, and an untreated control.

-

-

Pre-Treatment Count: Within 24 hours before application, conduct a pre-treatment pest count. Randomly select a set number of leaves (e.g., 10 leaves) per plot and count the number of motile pests (nymphs and adults).

-

Application:

-

Apply the treatments according to the manufacturer's recommended application rate and water volume. Ensure thorough coverage of the plant foliage.

-

Conduct the application during early morning or late evening to avoid rapid evaporation and high winds.

-

-

Post-Treatment Counts: Conduct pest counts on newly sampled leaves from each plot at set intervals post-application (e.g., 3, 7, 14, and 21 days).

-

Data Analysis:

-

Calculate the mean number of pests per leaf for each plot at each counting interval.

-

Determine the percentage of pest control for each treatment relative to the untreated control using a modified Henderson-Tilton formula.

-

Perform Analysis of Variance (ANOVA) on the data, followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

-

Formulation and Application

Milbemycin A4 is typically formulated as an emulsifiable concentrate (EC) or suspension concentrate (SC) for agricultural use. Application is primarily through foliar spray. It acts via contact and stomach action, requiring thorough coverage of the plant canopy to ensure pests come into contact with the active ingredient.[9] Adherence to label instructions regarding application rates, timing, and pre-harvest intervals is critical for effective and safe use.

Environmental Fate and Toxicology

Milbemycins are valued for their relatively low toxicity to mammals and beneficial insects when used as directed.[7] They are derived from natural fermentation, and while they have a long half-life in the absence of degradation pathways, they are susceptible to metabolism in soil.[8][13] As with all pesticides, care must be taken to avoid runoff into aquatic ecosystems.

References

- 1. Milbemycin - Wikipedia [en.wikipedia.org]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Milbemycin A4 | C32H46O7 | CID 9959038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Milbemectin (Ref: SL 8601) [sitem.herts.ac.uk]

- 10. Milbemycin oxime - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Milbemycin alpha17 and related compounds synthesized from milbemycin A4: synthetic procedure and acaricidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Milbemycin A4: A Potent Tool for Parasitology Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction